REACTION_CXSMILES
|
[C:1]([N:8](Br)[CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)(OC(C)(C)C)=O.[O-]P([O-])([O-])=O.[K+].[K+].[K+].[CH2:25](B(CC)CC)[CH3:26].[CH2:32]1COC[CH2:33]1>>[CH:1]1([NH:8][CH2:9][C:10]2[CH:11]=[CH:12][CH:13]=[C:14]([CH2:32][CH3:33])[CH:15]=2)[CH2:26][CH2:25]1 |f:1.2.3.4|
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Name
|
Boc-bromobenzyl amine
|
Quantity
|
26.8 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N(CC1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
K3PO4
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)B(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
The solution was poured into a separatory funnel
|
Type
|
CUSTOM
|
Details
|
the aqueous layer separated
|
Type
|
CUSTOM
|
Details
|
The organic layer was collected
|
Type
|
CUSTOM
|
Details
|
solvent removed to a volume of 100 mL
|
Type
|
ADDITION
|
Details
|
Ethyl acetate/ hexanes (300 mL of 1:1) were added
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with 1N HCl (1×100 mL), sodium bicarbonate (2×100 mL) and brine (1×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was dried over sodium sulfate and vacuum
|
Type
|
FILTRATION
|
Details
|
filtered through a bed of silica gel (125 ml of silica)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed at reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)NCC1=CC(=CC=C1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |